5-PYRIMIDINYLOXY
Description
Properties
InChI |
InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDBOKYDDLRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)[O] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 5 Pyrimidinyloxy Compounds
Foundational and Evolving Synthetic Routes to the 5-Pyrimidinyloxy Core
The construction of the this compound moiety relies on established and innovative synthetic strategies, including classical cyclization reactions and modern, efficiency-focused techniques.
Cyclization and Condensation Protocols for Pyrimidine (B1678525) Scaffold Construction
The formation of the pyrimidine ring is the foundational step in synthesizing this compound compounds. A common approach involves the cyclization of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine-containing species. For instance, the reaction of appropriately substituted malonic acid derivatives with formamidine (B1211174) or other amidines can lead to the formation of the pyrimidine core. google.com
A key precursor for many this compound compounds is 5-hydroxypyrimidine (B18772). Its synthesis can be achieved through various routes. One method involves the deprotection of a 5-benzyloxypyrimidine derivative. For example, 5-benzyloxy-2-cyanopyrimidine can be synthesized from 5-bromo-2-cyanopyrimidine and phenylcarbinol. Subsequent treatment under alkaline conditions followed by acidification furnishes 5-hydroxypyrimidine-2-carboxylic acid. Another route to a 5-hydroxypyrimidine derivative, specifically 2-chloro-5-hydroxypyrimidine, involves the demethylation of 2-chloro-5-methoxypyrimidine (B1297454) using hydrobromic acid in acetic acid. patsnap.comchemicalbook.com This method provides a higher yield and purity compared to older methods that used more expensive and hazardous reagents like boron tribromide. patsnap.comchemicalbook.com
Furthermore, 2-amino-5-carboethoxy-4-hydroxypyrimidine can be synthesized through the condensation of ethyl cyanoacetate (B8463686) and guanidine. researchgate.netscispace.com The yield of this reaction can be significantly improved by using silica-functionalized magnetic nanoparticles as a catalyst, which facilitates the cyclization step. researchgate.netscispace.com
Below is a table summarizing various cyclization and condensation reactions for constructing the pyrimidine scaffold, which is a precursor to this compound compounds.
| Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 5-Bromo-2-cyanopyrimidine, Phenylcarbinol | 1. Toluene (B28343), Cs2CO3, CuI, 1,10-phenanthroline, 80-110°C; 2. Strong base, Water, 25-100°C, then acid | 5-Benzyloxy-2-cyanopyrimidine, then 5-Hydroxypyrimidine-2-carboxylic acid | 90 (step 1), 67 (step 2) |
| 2-Chloro-5-methoxypyrimidine | Acetic acid, 48% Hydrobromic acid, Methionine, Reflux | 2-Chloro-5-hydroxypyrimidine | 91 patsnap.comchemicalbook.com |
| Ethyl cyanoacetate, Guanidine carbonate | KOH | 2-Amino-5-carboethoxy-4-hydroxypyrimidine | ~70-75 researchgate.net |
| Ethyl cyanoacetate, Guanidine | Fe3O4@SiO2 nanoparticles | 2-Amino-5-carboethoxy-4-hydroxypyrimidine | Improved yields researchgate.netscispace.com |
| 5-[(Phenylmethyl)oxy]pyrimidine | H2, 10% Pd/C, Methanol (B129727), 20°C | Pyrimidin-5-ol | Not specified chemicalbook.com |
Multicomponent Reaction Approaches for Complex this compound Systems
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step from three or more reactants, aligning with the principles of atom economy and procedural simplicity. organic-chemistry.orgfrontiersin.orgnih.gov In the context of pyrimidine synthesis, MCRs have been effectively employed to generate highly substituted derivatives. benthamdirect.comeurekaselect.com
The Biginelli reaction, a classic MCR, involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to afford dihydropyrimidinones, which can be further functionalized. organic-chemistry.orgnih.gov Modern variations of this reaction often utilize catalysts and alternative energy sources to improve efficiency and yields.
A notable example is the three-component synthesis of 2-amino-5-hydroxy benthamdirect.comeurekaselect.comrasayanjournal.co.intriazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. researchgate.net This is achieved through the condensation of aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. researchgate.net This method works well for a variety of aromatic and heteroaromatic aldehydes, producing the desired pyrimidine derivatives in excellent yields. researchgate.net
Another MCR approach involves the reaction of 2-nitroacetophenone, furfurol, β-dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297) to produce 3-substituted 4-(2-furyl)-5-nitro-6-phenyl-1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. researchgate.net While not directly yielding a pyrimidine, this showcases the power of MCRs in creating complex heterocyclic systems that can be conceptually related to pyrimidine synthesis. researchgate.net
| Reactants | Catalyst/Solvent | Product Type | Key Features |
| Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst | Dihydropyrimidinones | Classic Biginelli reaction organic-chemistry.orgnih.gov |
| Aromatic aldehydes, Ethyl cyanoacetate, 3,5-Diamino-1,2,4-triazole | NaOH, Ethanol | 2-Amino-5-hydroxy benthamdirect.comeurekaselect.comrasayanjournal.co.intriazolo[1,5-a]pyrimidine-6-carbonitriles | High yields, good for various aldehydes researchgate.net |
| Aromatic aldehydes, Ethyl cyanoacetate, Cyanoguanidine hydrochloride | NaOH, Ethanol | 2-(Cyanoamino)-4-hydroxypyrimidine-5-carbonitriles | High yields, convenient one-pot method researchgate.net |
| p-Quinone methides, Amines, Carbon disulfide | Dichloromethane | S-benzyl dithiocarbamates | Catalyst-free, room temperature, short reaction time frontiersin.org |
Microwave-Assisted Synthetic Techniques for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. rasayanjournal.co.innih.gov The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds like pyrimidines. benthamdirect.comrasayanjournal.co.innih.gov
Microwave heating can significantly reduce reaction times compared to conventional heating methods. For instance, the synthesis of certain tetrahydropyrimidine (B8763341) derivatives via a Biginelli-type condensation, which takes 20-24 hours under conventional reflux conditions, can be completed in just 22-24 minutes using microwave irradiation. foliamedica.bg
Furthermore, microwave-assisted synthesis can be combined with other green chemistry principles, such as the use of environmentally benign solvents like water. clockss.org The rapid heating of water under microwave irradiation allows it to act as a pseudo-organic solvent, facilitating reactions that might otherwise require harsh organic solvents. clockss.org This approach has been successfully used in the multicomponent synthesis of pyrimidinespiroisoxazolo[5,4-b]pyridines, offering operational simplicity and fast reaction rates. clockss.org The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalization also benefit from microwave assistance, leading to high yields in efficient protocols. rsc.org
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantages |
| Biginelli condensation for tetrahydropyrimidines | 20-24 hours | 22-24 minutes | Drastic reduction in reaction time foliamedica.bg |
| Multicomponent synthesis of pyrimidinespiroisoxazolo[5,4-b]pyridines | Not specified | Fast | Use of water as a green solvent, operational simplicity clockss.org |
| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Not specified | Efficient | High yields, rapid protocol rsc.org |
| Intramolecular cyclocondensation of 2-amino acid-derived enamines | Not specified | Efficient | High yields (55-86%) for pyrrole (B145914) synthesis mdpi.com |
| Synthesis of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids | Not specified | 20-30 minutes | High yields, efficient synthesis of phosphonates nih.gov |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.govjmaterenvironsci.com This includes the use of safer solvents, catalysts, and energy sources. benthamdirect.comrasayanjournal.co.in
Water is an ideal green solvent, and its use in pyrimidine synthesis has been explored. For example, diammonium hydrogen phosphate (B84403) has been used as a catalyst in aqueous media for the synthesis of pyrano[2,3,d]pyrimidine derivatives at room temperature. jmaterenvironsci.com Solvent-free, or solid-state, reactions are another green approach. The three-component reaction between 6-amino-N,N-dimethyluracil, ammonium thiocyanate, and aroyl chlorides can be carried out under solvent-free conditions. eurekaselect.com
The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. As mentioned earlier, silica-functionalized magnetic nanoparticles have been used to improve the yield of 2-amino-5-carboethoxy-4-hydroxypyrimidine synthesis. researchgate.netscispace.com These catalysts can often be recovered and reused, reducing waste.
Combining green techniques, such as microwave-assisted synthesis in water, further enhances the environmental friendliness of pyrimidine synthesis. clockss.org These approaches not only minimize environmental impact but can also lead to financial benefits through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example |
| Use of Green Solvents | Water as a reaction medium. jmaterenvironsci.com | Synthesis of pyrano[2,3,d]pyrimidine derivatives using diammonium hydrogen phosphate in water/ethanol. jmaterenvironsci.com |
| Solvent-Free Reactions | Reactions conducted without a solvent. eurekaselect.com | Three-component synthesis of fused pyrimidines from 6-amino-N,N-dimethyluracil. eurekaselect.com |
| Use of Recyclable Catalysts | Application of magnetic nanoparticles. researchgate.netscispace.com | Fe3O4@SiO2 catalyzed synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine. researchgate.netscispace.com |
| Energy Efficiency | Microwave-assisted synthesis. rasayanjournal.co.innih.gov | Rapid synthesis of tetrahydropyrimidine derivatives. foliamedica.bg |
| Atom Economy | Multicomponent reactions. benthamdirect.comeurekaselect.com | One-pot synthesis of complex pyrimidine derivatives. researchgate.net |
Advanced Functionalization and Structural Diversification of this compound Derivatives
Once the 5-hydroxypyrimidine core is established, further functionalization is necessary to create a diverse range of this compound compounds. This is often achieved through the reaction of the hydroxyl group or by modifying other positions on the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling Reactions for Substituent Introduction
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of heterocyclic compounds. thieme-connect.deuwindsor.camit.edunih.gov While direct C-O coupling to form the this compound linkage is a possibility, a more common strategy involves first synthesizing a 5-halopyrimidine and then performing a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction with an alcohol or phenol (B47542).
For instance, a 5-halopyrimidine can be coupled with an alcohol or phenol using a palladium catalyst to form the desired this compound ether. The general catalytic cycle for such reactions involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the alkoxide and subsequent reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu
An alternative to palladium catalysis for C-O bond formation is the Ullmann condensation, which uses copper as a catalyst. rug.nlslideshare.netwikipedia.orgwikipedia.orgwikidoc.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst at elevated temperatures. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines, which allow for milder reaction conditions. wikipedia.org
The synthesis of 5-bromo-2-fluoropyrimidine, a useful intermediate, can be achieved from 2-hydroxypyrimidine. google.com This halogenated pyrimidine can then undergo palladium-catalyzed cross-coupling or other substitution reactions to introduce various substituents at the 5-position.
| Reaction Type | Catalyst/Reagents | Substrates | Product | Key Features |
| C-O Cross-Coupling | Palladium catalyst, Ligand, Base | Aryl halide, Alcohol/Phenol | Alkyl aryl ether | General method for ether synthesis mit.edu |
| Ullmann Condensation | Copper catalyst, Base | Aryl halide, Alcohol/Phenol | Aryl ether | Classic method for C-O bond formation, often requires high temperatures wikipedia.org |
| Hiyama Coupling | Palladium catalyst, Fluoride source | Organosilane, Aryl halide | Biaryl | Utilizes organosilanes as coupling partners nih.gov |
| Nucleophilic Aromatic Substitution | Strong nucleophile | Aryl halide with electron-withdrawing groups | Substituted aromatic compound | Does not always require a metal catalyst orgosolver.comiscnagpur.ac.intum.deyoutube.com |
Click Chemistry Applications in this compound Derivatization
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal and easily removable byproducts. alliedacademies.orgbachem.com These reactions are often stereospecific and can be conducted in benign solvents, making them ideal for creating diverse molecular libraries. alliedacademies.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, widely used for its efficiency and reliability in forming stable triazole linkages. bachem.comnih.gov
In the context of this compound compounds, click chemistry provides a powerful tool for derivatization. This approach is particularly useful for bioconjugation, allowing for the linkage of the pyrimidine core to various biomolecules such as peptides, carbohydrates, and nucleic acids. alliedacademies.orgnih.gov The process typically involves introducing an azide (B81097) or alkyne functional group onto the this compound scaffold, which can then react with a complementary alkyne- or azide-containing molecule.
Key applications and reagents in this area include:
Peptide Conjugation: Solid-phase synthesis can be employed to react a peptide containing an alkyne group with a this compound derivative bearing an azide, resulting in peptidotriazoles with high purity (>95%). alliedacademies.org
Fluorescent Labeling: Azide- or alkyne-modified fluorescent dyes can be "clicked" onto a functionalized this compound compound, facilitating imaging and tracking studies in cellular biology. bachem.comthermofisher.com
Building Blocks: A variety of commercially available reagents with azide and alkyne functionalities, such as amino acids, PEG spacers, and nucleosides, can be used to create a wide range of derivatives. bachem.com
Strain-promoted alkyne-azide click chemistry (SPAAC) offers an alternative, copper-free method for these conjugations, which is particularly advantageous for in vivo applications where the toxicity of copper is a concern. bachem.com
Nucleophilic Aromatic Substitution Strategies on Pyrimidine Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyrimidine ring, which is inherently electron-deficient due to the presence of two nitrogen atoms. mdpi.combhu.ac.in This π-deficient nature makes the ring susceptible to attack by nucleophiles, especially at positions 2, 4, and 6, where a negative charge in the intermediate can be stabilized by the nitrogen atoms. bhu.ac.in
The synthesis of this compound compounds often involves the displacement of a leaving group, typically a halogen, from the pyrimidine ring by an oxygen nucleophile. For instance, the reaction of a substituted phenol with a chloropyrimidine in the presence of a base is a common method.
Factors influencing the regioselectivity of SNAr on dichloropyrimidines are complex. While 2,4-dichloropyrimidines generally favor substitution at the C-4 position, the presence of other substituents on the ring can alter this preference. wuxiapptec.com For example, an electron-donating group at the C-6 position can direct nucleophilic attack to the C-2 position. wuxiapptec.com
Key strategies and observations include:
Solvent Effects: The choice of solvent can significantly influence the outcome of the reaction. For example, in the synthesis of certain pyrimidine derivatives, using 1,4-dioxane (B91453) favors the formation of O-substituted products, while dimethyl sulfoxide (B87167) (DMSO) can lead to N-substituted products or rearranged structures. researchgate.net
Catalysis: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can accelerate SNAr reactions, reducing reaction times and improving efficiency.
Activation: The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by N-oxidation or quaternization of the ring nitrogens. bhu.ac.inwur.nl
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of the pyrimidine ring is crucial for synthesizing specific isomers with desired biological activities. Various methods have been developed to control the position of substitution on the this compound core and other substituted pyrimidines.
One powerful technique is the use of polyfunctional magnesium and zinc reagents. beilstein-journals.org These organometallic reagents can be used for selective metal-halogen exchange or direct metallation (magnesiation or zincation) at specific positions, which can then be quenched with an electrophile to introduce a new functional group. beilstein-journals.org For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective magnesiation of substituted pyrimidines. beilstein-journals.org
Other notable regioselective strategies include:
Directed Ortho-metalation: This involves the use of a directing group to guide a metalating agent to a specific position on the ring.
Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at specific positions, often facilitated by a pre-installed halogen or triflate group. researchgate.net
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at a nucleophilic position on the pyrimidine ring. mdpi.com
The regioselectivity of these reactions is often influenced by the electronic properties of the substituents already present on the pyrimidine ring. wuxiapptec.com
Optimization Strategies for Synthetic Yields and Purity of this compound Products
Optimizing the synthesis of this compound compounds involves careful consideration of reaction conditions to maximize yield and purity while minimizing byproduct formation.
Key optimization parameters include:
Temperature Control: Maintaining a specific temperature can be critical. For example, in esterification reactions, keeping the temperature low (e.g., 0–5°C) can prevent hydrolysis of sensitive functional groups.
Solvent Selection: The choice of solvent can have a significant impact on the reaction outcome. Replacing polar aprotic solvents like DMF with toluene in halogenation steps has been shown to minimize byproduct formation.
Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reactions and improve yields. In the synthesis of some pyrimidinyloxy acetamide (B32628) analogs, microwave heating has been reported to increase yields by 15-20% compared to conventional heating. vulcanchem.com
Purification Techniques: The final purity of the product is paramount. Common purification methods include recrystallization, which can be highly effective for crystalline solids, and column chromatography for more complex mixtures. acs.orgmdpi.com For instance, some target compounds can be readily purified by recrystallization from methanol. acs.org
Table of Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
|---|---|---|---|---|
| Synthesis Method | Conventional Heating | Microwave (100°C, 30 min) | 15-20% increase in yield | vulcanchem.com |
| Solvent for Halogenation | DMF | Toluene | Minimized byproducts | |
| Catalyst for SNAr | None | Tetrabutylammonium Bromide (TBAB) | Reduced reaction time from 24h to 6h |
| Esterification Temperature | Room Temperature | 0–5°C | Prevented hydrolysis | |
Table of Synthesized Compounds
| Compound Name | |
|---|---|
| N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) | |
| Fluacrypyrim | |
| Azoxystrobin |
Elucidation of Reaction Mechanisms Involving 5 Pyrimidinyloxy Frameworks
Studies of Intramolecular Rearrangement Reactions
Intramolecular rearrangements of molecules containing the 5-pyrimidinyloxy group are fundamental transformations that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are often characterized by their high efficiency and stereoselectivity.
Mechanistic Investigations of Smiles Rearrangement Pathways
The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution reaction. In the context of pyrimidinyloxy compounds, this rearrangement typically involves the migration of the pyrimidinyl group from an oxygen or sulfur atom to a nucleophilic center within the same molecule.
The general mechanism for a Smiles rearrangement is depicted below:
A generalized schematic of the Smiles Rearrangement. The pyrimidinyloxy group would act as the migrating aryl group.
Analysis of Gas-Phase SN2 and SNAr Reaction Mechanisms
An SN2 reaction at an aliphatic carbon attached to the this compound group would involve a backside attack by a nucleophile, leading to inversion of stereochemistry. The pyrimidinyloxy group would act as the leaving group.
The SNAr mechanism on the pyrimidine (B1678525) ring itself would involve the attack of a nucleophile at a carbon atom of the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring. The presence of the electronegative nitrogen atoms in the pyrimidine ring inherently activates it towards nucleophilic attack, making SNAr reactions a common pathway for the functionalization of pyrimidine derivatives.
Observations of Cope Rearrangement Pathways
The Cope rearrangement is a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of a 1,5-diene. For a this compound compound to undergo a classic Cope rearrangement, it would need to be tethered to a 1,5-diene system. A more relevant analogue for this framework is the aromatic Cope rearrangement, where one of the double bonds of the 1,5-diene is part of an aromatic system. nih.gov
While direct evidence for Cope rearrangements involving a this compound moiety is scarce, computational studies on related aza-Cope rearrangements and aromatic Cope rearrangements provide a theoretical basis for their potential pathways. nih.govuni-konstanz.de These reactions are often computationally investigated to determine activation barriers and transition state geometries. chemrxiv.orguni-konstanz.de For instance, computational analysis can help distinguish between a concerted mechanism and a stepwise pathway involving a diradical intermediate. uni-konstanz.de
Catalytic Mechanistic Studies
Catalysis plays a pivotal role in modulating the reaction pathways of this compound compounds, often enabling reactions to proceed under milder conditions and with greater selectivity.
Acid-Catalyzed Reaction Mechanism Investigations
In the presence of a strong acid, the oxygen atom of the this compound ether can be protonated, transforming the pyrimidinyloxy group into a better leaving group. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org This initial protonation step is crucial for facilitating the cleavage of the C-O ether bond. masterorganicchemistry.com
The subsequent mechanism of cleavage can proceed via either an SN1 or SN2 pathway, depending on the nature of the alkyl group attached to the oxygen. wikipedia.org If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic), the reaction will likely follow an SN1 pathway. wikipedia.org Conversely, for primary or methyl groups, an SN2 mechanism is more probable, involving the attack of a nucleophile (the conjugate base of the acid) at the less sterically hindered carbon. libretexts.orgwikipedia.org
Computational and experimental studies on the acid-catalyzed cleavage of related aryl ethers have shown that the reaction conditions, including the solvent and the nature of the acid, can significantly influence the product distribution. nih.gov
Factors Influencing the Mechanism of Acid-Catalyzed Ether Cleavage
| Factor | Influence on Mechanism | Example |
|---|---|---|
| Structure of the Alkyl Group | Determines SN1 vs. SN2 pathway. | Tertiary alkyl groups favor SN1 due to carbocation stability. |
| Nature of the Strong Acid | The nucleophilicity of the conjugate base is important for the SN2 pathway. | HBr and HI are effective as they provide good nucleophiles (Br- and I-). |
| Solvent | Polar protic solvents can stabilize ionic intermediates in the SN1 pathway. | Water can act as a nucleophile in aqueous acidic solutions. |
Metal-Ion Catalyzed Pathways (e.g., Mg(II) Catalysis)
Magnesium(II) ions can act as Lewis acids, coordinating to heteroatoms and influencing the electronic properties of a molecule, thereby catalyzing certain reactions. The catalytic role of Mg(II) has been investigated in the context of the Smiles rearrangement of pyrimidinyloxy compounds. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) studies have shown that Mg(II) cations can coordinate to 2-pyrimidinyloxy-N-arylbenzylamines, forming active cationic complexes. nih.gov These complexes are proposed as key intermediates that initiate the Smiles rearrangement in both the gas phase and in solution. nih.gov
The coordination of Mg(II) to the pyrimidinyloxy and amine nitrogens can facilitate the rearrangement by:
Activating the pyrimidine ring towards nucleophilic attack.
Templating the molecule into a conformation favorable for the intramolecular reaction.
The counter-ion of the magnesium salt and the presence of solvent molecules can also influence the catalytic activity. nih.gov For example, the coordination of solvent molecules like methanol (B129727) to the Mg(II) center can sometimes decrease the reaction tendency. nih.gov
Observed Species in ESI-MS Analysis of Mg(II) Catalyzed Smiles Rearrangement
| Reactant System | Observed Cationic Species | Implication |
|---|---|---|
| Pyrimidinyloxy-N-arylbenzylamine + MgX2 | [Reactant + MgX]+ | Formation of the active catalytic complex. |
| [Reactant + MgX]+ in MS/MS | Rearranged Product Ions | Confirmation of gas-phase rearrangement. |
| Pyrimidinyloxy-N-arylbenzylamine + MgCl2 in CH3OH | [Reactant + MgCl(CH3OH)]+ | Solvent coordination to the catalytic center. |
Application of Advanced Spectrometric Techniques in Reaction Mechanism Elucidation
The elucidation of complex reaction mechanisms involving heterocyclic frameworks such as this compound requires sophisticated analytical techniques capable of identifying transient intermediates and characterizing final products with high precision. Advanced mass spectrometric methods are particularly powerful in this regard, providing detailed insights into molecular structure, fragmentation pathways, and reaction kinetics. These techniques allow for the direct observation of ionic species involved in a reaction, enabling the piecing together of mechanistic puzzles.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Reaction Pathway Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a premier tool for the analysis of complex chemical mixtures due to its unparalleled mass resolving power and accuracy. unl.edunih.gov These capabilities are indispensable for elucidating reaction pathways involving this compound frameworks, where the elemental composition of reactants, intermediates, and products must be determined without ambiguity.
In the context of a reaction involving a this compound-containing molecule, FT-ICR MS can track the transformation with exceptional detail. By analyzing samples at various time points, the technique can detect and identify the exact mass of each species present. The sub-ppm mass accuracy allows for the confident assignment of elemental formulae, distinguishing between compounds that may differ by only a few millidaltons, such as those involving the substitution of nitrogen for a CH group or oxygen for two CH2 groups. nih.gov
For example, in a hypothetical oxidation reaction of a substituted this compound compound, FT-ICR MS could be used to monitor the disappearance of the starting material and the appearance of one or more oxygenated products. The ultra-high resolution would allow for the separation of ions with very similar masses, ensuring that each component is individually identified. This precise mass data is critical for confirming that a reaction has proceeded as expected and for identifying any unexpected side products, thereby providing a comprehensive map of the reaction pathway. rsc.org The ability of FT-ICR MS to analyze complex mixtures without prior separation makes it highly efficient for screening reaction conditions and identifying key intermediates. unl.edunih.gov
| Reaction Stage | Hypothetical Species | Role of FT-ICR MS | Key Advantage |
|---|---|---|---|
| Start (t=0) | 5-Phenoxypyrimidine (B1459043) | Confirm exact mass and elemental composition of starting material. | Ultra-high mass accuracy validates reactant purity. |
| Intermediate | Hydroxylated 5-phenoxypyrimidine | Detect and assign elemental formula to transient species. | High resolution distinguishes intermediates from background ions. |
| Final Product | 5-(4-hydroxyphenoxy)pyrimidine | Confirm exact mass and elemental composition of the final product. | Unambiguous formula assignment validates reaction outcome. |
| Side Product | Di-hydroxylated species | Identify and characterize unexpected products. | Comprehensive analysis reveals parallel reaction pathways. |
Infrared Multiphoton Dissociation Mass Spectrometry (IRMPD) in Mechanistic Probing
Infrared Multiphoton Dissociation (IRMPD) spectroscopy is a sophisticated technique used within a mass spectrometer to determine the structure of ions. openaccesspub.orgwikipedia.org It is particularly valuable for mechanistic studies as it can differentiate between isomers, which are often formed in complex reactions. nih.gov The technique involves irradiating a mass-selected ion population with an infrared laser. wikipedia.org When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. nationalmaglab.org By monitoring the fragmentation yield as a function of the laser wavelength, a vibrational spectrum of the ion is generated. wikipedia.org
This technique is often coupled with FT-ICR MS, where ions can be trapped for extended periods to interact with the laser. nationalmaglab.org In the study of reactions involving this compound frameworks, IRMPD can be a powerful tool for structural elucidation of key intermediates or products. For instance, if a substitution reaction on the pyrimidine ring could result in multiple positional isomers, conventional MS/MS might yield similar fragment ions, making differentiation difficult.
IRMPD, however, can resolve this ambiguity. Each isomer will have a unique three-dimensional structure and, consequently, a unique IR spectrum. By comparing the experimentally obtained IRMPD spectrum of a product ion with theoretical spectra calculated for all possible isomeric structures, a confident structural assignment can be made. nih.gov This ability to distinguish between isomers provides definitive evidence for a specific reaction pathway over other possibilities, offering a deeper level of mechanistic insight that is often unattainable with other methods. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Complex Ion Studies
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a cornerstone technique for studying the structure and reactivity of ions in the gas phase. ESI is a soft ionization method that allows for the transfer of intact molecules, including reaction intermediates and products, from solution into the mass spectrometer as protonated ([M+H]+) or deprotonated ([M-H]-) ions. These mass-selected precursor ions are then subjected to collision-induced dissociation (CID) in the gas phase, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov
For compounds featuring the this compound framework, ESI-MS/MS can reveal characteristic fragmentation pathways that are crucial for structural confirmation and for understanding bond stabilities within the molecule. The fragmentation of the pyrimidine ring and its substituents can be systematically studied. nih.govsapub.org Based on studies of related heterocyclic systems, several fragmentation routes can be anticipated for a protonated this compound derivative:
Cleavage of the Ether Bond: The C-O ether linkage is a likely site for fragmentation, leading to the formation of ions corresponding to the pyrimidine and the attached aryl or alkyl group.
Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN. nih.gov
Loss of Substituents: Any substituents on the pyrimidine ring or the phenoxy group can be lost as neutral fragments.
By analyzing the fragmentation patterns of reactants and products, one can infer how the structure has changed during the reaction. For example, a shift in the mass of a characteristic fragment ion can indicate that a chemical modification has occurred at that specific part of the molecule. This detailed structural information is vital for confirming reaction outcomes and proposing detailed mechanisms.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Fragmentation Pathway |
|---|---|---|---|
| 171.06 | 93.03 | C4H4N2 (pyrimidine) | Cleavage of the C-O ether bond with charge retention on the phenoxy moiety. |
| 171.06 | 79.04 | C6H5OH (phenol) | Cleavage of the C-O ether bond with charge retention on the pyrimidine moiety. |
| 171.06 | 144.05 | HCN (hydrogen cyanide) | Initial fragmentation of the pyrimidine ring. |
| 79.04 | 52.03 | HCN (hydrogen cyanide) | Further fragmentation of the pyrimidinyl cation. |
Computational Chemistry and Molecular Modeling of 5 Pyrimidinyloxy Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-pyrimidinyloxy systems. wikipedia.org These methods, such as Density Functional Theory (DFT), allow for the detailed examination of electron distribution, which is crucial for predicting molecular reactivity. scienceopen.comaspbs.com By solving the Schrödinger equation with certain approximations, the electronic structure of molecules can be determined, providing insights into their chemical properties. wikipedia.org
Tandem mass spectrometry, complemented by semiempirical PM3 theoretical computations, has been used to investigate the reactivity of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives. acs.org These studies reveal potential reaction centers and mechanisms, such as intramolecular SN2 reactions and Smiles rearrangements, which are influenced by the electronic properties of the pyrimidinyloxy group. acs.org The main challenge in chemistry is to understand and control the movement of atoms, and quantum chemical calculations provide a powerful tool for predicting this movement. scienceopen.com These calculations can determine the potential energy surface of a system, offering insights into reaction pathways. scienceopen.com
The electronic structure of a molecule dictates its quantum state and is foundational to its reactivity. wikipedia.orgmdpi.com Understanding the distribution of electrons allows for the prediction of how a molecule will interact with other entities, a key aspect of its chemical behavior. mdpi.com
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
Conformational analysis of this compound systems is crucial for understanding their three-dimensional structure and flexibility, which directly impacts their interaction with biological targets. iupac.org This exploration of energetically favorable spatial arrangements is achieved through methods like molecular mechanics and molecular dynamics (MD) simulations. iupac.orgnih.gov
MD simulations, in particular, provide a dynamic view of molecular conformations over time. nih.gov For instance, MD simulations of catalytically active peptides have been used to identify secondary structures and confirm their conformational flexibility in solution. nih.gov These simulations can reveal the intrinsic conformational preferences of molecules, such as the tendency to form folded structures. nih.gov The rapid evolution of in silico techniques has significantly enhanced the ability to explore complex supramolecular systems, providing atomic-scale resolution that complements experimental data. mdpi.com
In the context of drug design, understanding the conformational landscape of a molecule is paramount. mdpi.com For example, in kinases, flexibility is key to their function, allowing them to switch between active and inactive states. frontiersin.org Computational methods like MD simulations are invaluable for capturing these conformational transitions, which are often difficult to observe experimentally. frontiersin.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their interaction at an atomic level. openaccessjournals.comnih.gov This method is instrumental in structure-based drug design, helping to identify and optimize potential drug candidates. openaccessjournals.comnih.gov
Prediction of Ligand-Protein Binding Modes and Affinities
A primary application of molecular docking is the prediction of how a ligand, such as a this compound derivative, will bind to its protein target and the strength of this interaction (binding affinity). openaccessjournals.comnih.gov Accurate prediction of binding affinity is a significant challenge, especially for flexible proteins like cytochrome P450s. nih.gov Docking algorithms generate multiple possible binding poses, which are then ranked by scoring functions to estimate binding affinity. nih.gov
Several studies have utilized molecular docking to investigate the binding of pyrimidine (B1678525) derivatives to various protein targets. For instance, docking studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as dual inhibitors of CDK2 and TRKA kinases have been conducted to understand their binding interactions. mdpi.com Similarly, the binding mode of pyrido[2,3-d]pyrimidine (B1209978) derivatives towards EGFR and CDK4/cyclin D1 kinases has been explored using molecular docking. nih.gov These studies provide valuable corroborative evidence for the observed biological activity. mdpi.com The development of more accurate scoring functions is an ongoing area of research to improve the reliability of binding affinity predictions. u-strasbg.fr
Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | CDK2, TRKA | Synthesized compounds adopt binding modes similar to lead inhibitors. mdpi.com |
| Pyrido[2,3-d]pyrimidines | EGFR, CDK4/cyclin D1 | Compound 5a exhibited a strong binding mode towards the target kinases. nih.gov |
| Indolyl-pyrimidine hybrids | EGFR | Compound 4g showed proper binding inside the EGFR active site, comparable to erlotinib. nih.gov |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | GABAA, SERT, 5HT1A | Interactions were observed for several compounds with the target receptors. mdpi.com |
Computational Preparation and Characterization of Target Protein Active Sites
Before docking can be performed, the active site of the target protein must be prepared and characterized. This involves identifying the binding pocket and understanding its geometric and chemical properties. mdpi.com Computer-aided methods can significantly reduce the time and cost associated with experimentally determining binding sites. mdpi.com
Software tools like AutoLigand can predict likely binding sites on a receptor surface by calculating interaction energy maps. nih.gov The characterization of the active site is crucial for accurate docking, as it defines the space where the ligand will be placed and evaluated. nih.gov The quality and diversity of the dataset used to train these prediction models are critical for their accuracy. mdpi.com A composite architecture of mammalian proteins makes predicting their biologic role challenging, but integrating various prediction methods can lead to a more accurate representation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for activity. mdpi.com
Development of Predictive Models for In Vitro Biological Activities
The development of a QSAR model involves several key steps, including the selection of a dataset, calculation of molecular descriptors, variable selection, model construction, and validation. mdpi.com Both linear and nonlinear models can be developed to link chemical structures to their biological activities. nih.gov
For pyrimidine derivatives, QSAR studies have been successfully applied. For example, a nonlinear QSAR method was developed for the inhibition of dihydrofolate reductase by 2,4-diamino-5-(substituted benzyl)pyrimidines, which compared favorably to other nonlinear methods in terms of simplicity and speed. nih.gov The predictive ability of QSAR models is often assessed through cross-validation techniques. nih.govchemmethod.com The ultimate goal of QSAR is to develop robust and predictive models that can be used to guide the design of new, more potent compounds. researchgate.net
Table 2: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Significance |
|---|---|---|
| q² (cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation. | A q² > 0.5 is generally considered indicative of a model with good predictive potential. researchgate.net |
| r² (non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | An r² > 0.6 is a common threshold for an acceptable model. researchgate.net |
| SEE (Standard Error of Estimate) | A measure of the accuracy of the predictions. | A lower SEE value indicates a more accurate model. researchgate.net |
| F value | A statistical test to assess the overall significance of the regression model. | A high F value indicates a statistically significant model. researchgate.net |
The development of predictive QSAR models is an iterative process that requires careful consideration of the dataset, descriptors, and statistical methods used. u-strasbg.fr When properly developed and validated, QSAR models can be powerful tools for accelerating the discovery of new therapeutic agents. mdpi.com
Correlation of Electronic, Steric, and Lipophilic Parameters with Activity
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in deciphering the code that links a molecule's physicochemical properties to its biological efficacy. scienceforecastoa.comslideshare.net For this compound derivatives, this involves a meticulous analysis of electronic, steric, and lipophilic parameters. srmist.edu.inmlsu.ac.in These parameters quantify the electronic influence of substituents (electron-donating or withdrawing), the spatial arrangement and bulk of different parts of the molecule, and its affinity for fatty versus aqueous environments, respectively. srmist.edu.inmlsu.ac.in
The general form of a QSAR equation is: Biological Activity = function (parameters) srmist.edu.in
For instance, a study on N-benzoyl-N'-phenylthiourea compounds, which share some structural similarities in terms of aromatic and heteroaromatic rings, demonstrated how these parameters can be correlated with antiviral activity. rasayanjournal.co.inubaya.ac.id The analysis revealed that steric parameters had a more significant impact than lipophilic and electronic parameters on the predicted antiviral activity against COVID-19. rasayanjournal.co.inubaya.ac.id Similarly, in a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives acting as selective COX-2 inhibitors, it was found that steric, electrostatic, hydrophobic (lipophilic), and hydrogen bond donor substituents all played a crucial role in their inhibitory activity. srce.hr
These studies often generate regression equations that mathematically describe these relationships. For example, a hypothetical QSAR model for a series of this compound analogues might look like:
pIC50 = a(logP) - b(MR) + c(σ) + d
Where:
pIC50 is the measure of biological activity.
logP represents the lipophilicity.
MR (Molar Refractivity) is a steric parameter.
σ (Hammett constant) is an electronic parameter.
a, b, c, and d are coefficients determined by the regression analysis.
Detailed research findings from various QSAR studies on related heterocyclic compounds highlight the importance of these parameters. For example, in a study on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors, both 2D and 3D QSAR models were developed. The 2D QSAR models involved parameters like hydrogen count and hydrophilicity, while the 3D QSAR study emphasized the negative contribution of steric and hydrophobic descriptors to the inhibitory activity. turkjps.org
| Compound Series | Target | Key Correlated Parameters | Reference |
|---|---|---|---|
| N-benzoyl-N'-phenylthiourea derivatives | COVID-19 Antiviral | Steric (major), Lipophilic, Electronic | rasayanjournal.co.inubaya.ac.id |
| 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanones | COX-2 | Steric, Electrostatic, Hydrophobic, H-bond donor | srce.hr |
| Thiazolidine-4-carboxylic acid derivatives | Neuraminidase | Hydrogen count, Hydrophilicity, Steric, Hydrophobic | turkjps.org |
| Pyrazolo[5,1-d] scienceforecastoa.comsrmist.edu.inx-mol.comnih.govtetrazin-4(3H)ones | Herbicidal Activity | Molar Refractivity (MR), Taft (Eso), Verloop (Lm), Hammett's constants | researchgate.net |
Three-Dimensional QSAR (3D-QSAR) Approaches (e.g., CoMFA, CoMSIA)
Going beyond 2D descriptors, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more granular view of the structure-activity landscape. pharmacelera.comslideshare.net These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules, creating contour maps that highlight regions where modifications are likely to enhance or diminish activity. imist.mamdpi.com
In a molecular modeling study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors, both CoMFA and CoMSIA were employed to generate 3D-QSAR models. x-mol.comnih.gov The resulting models were statistically robust, with the best CoMFA model showing a q² of 0.802 and the best CoMSIA model having a q² of 0.799. x-mol.comnih.gov These models indicated that electrostatic, hydrophobic, and hydrogen-bond donor fields were critical for inhibitory activity. x-mol.comnih.gov
CoMSIA often provides a more refined analysis by including additional fields such as hydrophobic, hydrogen bond acceptor, and hydrogen bond donor fields. mdpi.comexplorationpub.com For a series of thieno-pyrimidine derivatives targeting triple-negative breast cancer, both CoMFA and CoMSIA models were developed. mdpi.com The CoMFA model yielded a q² of 0.818, while the CoMSIA model had a q² of 0.801, both indicating good predictive power. mdpi.com The contour maps generated from these studies provide invaluable guidance for medicinal chemists, suggesting specific structural modifications to improve biological activity. mdpi.commdpi.com
| Compound Series | Target | Method | Key Findings/Statistical Values | Reference |
|---|---|---|---|---|
| 6-aryl-5-cyano-pyrimidine derivatives | LSD1 | CoMFA, CoMSIA | CoMFA q² = 0.802; CoMSIA q² = 0.799. Electrostatic, hydrophobic, and H-bond donor fields are important. | x-mol.comnih.gov |
| Thieno-pyrimidine derivatives | TNBC | CoMFA, CoMSIA | CoMFA q² = 0.818; CoMSIA q² = 0.801. Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields analyzed. | mdpi.com |
| Barbituric acid derivatives | Urease | CoMFA, CoMSIA | CoMFA q² = 0.597; CoMSIA q² = 0.602. Model quality dependent on partial charges used. | mdpi.com |
| 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanones | COX-2 | CoMFA, CoMSIA | CoMFA R²cv = 0.664; CoMSIA R²cv = 0.777. Steric, electrostatic, hydrophobic, and H-bond donor fields are significant. | srce.hr |
Pharmacophore Modeling and Design Principles for Lead Optimization
Pharmacophore modeling is a powerful tool for lead optimization, especially when the 3D structure of the target receptor is unknown. schrodinger.comresearchgate.net It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. schrodinger.comresearchgate.net This "pharmacophore" then serves as a template for designing new molecules with improved properties. researchgate.net
The process of lead optimization involves modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. numberanalytics.compatsnap.com This can be achieved through various strategies, including bioisosteric replacement, conformational restriction, and scaffold hopping. patsnap.comrutgers.edu Structural simplification is another effective strategy to improve synthetic accessibility and pharmacokinetic profiles. nih.gov
For this compound systems, pharmacophore models can be generated from a set of known active compounds. These models can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. researchgate.net For instance, a study on CYP11B1 and CYP11B2 inhibitors successfully used ligand-based pharmacophore models to identify novel inhibitors from a virtual screening campaign. frontiersin.org
Virtual Screening and Rational Compound Library Design
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netchem-space.com There are two main approaches: structure-based virtual screening (SBVS), which requires the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the structures of known active compounds. chem-space.commdpi.com
Rational compound library design involves the creation of a focused set of compounds with a high probability of containing active molecules. nih.gov This can be achieved by using privileged scaffolds, which are molecular frameworks that are able to bind to multiple receptor types. nih.gov The pyrido[2,3-d]pyrimidine scaffold, for example, has been used as a core for generating combinatorial libraries to identify dual inhibitors of FGFR2 and IGF1R. mdpi.com
For the this compound scaffold, a rational library could be designed by first identifying key substitution points on the pyrimidine ring and the oxy-linked moiety. Then, by applying knowledge from QSAR and pharmacophore modeling, a diverse yet focused set of substituents can be selected to explore the chemical space around the scaffold effectively. medchemexpress.comresearchgate.net This approach maximizes the chances of discovering novel and potent compounds while minimizing the synthetic effort. researchgate.netnih.gov
Investigation of Biological Activities and Structure Activity Relationships Sar of 5 Pyrimidinyloxy Derivatives in Vitro Research
In Vitro Enzyme Inhibition and Modulation Mechanisms
The biological effects of 5-pyrimidinyloxy derivatives are often rooted in their ability to interact with and modulate the activity of specific enzymes. In vitro assays are crucial for elucidating these mechanisms, providing quantitative data on inhibitory potency and selectivity.
Protein Kinase Inhibition Profiles (e.g., EGFR, ERK2)
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine (B1678525) derivatives have been extensively investigated as kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. mdpi.com Several classes of pyrimidine derivatives have shown potent inhibitory activity against EGFR. A 4,6-disubstituted pyrimidine compound was identified as a highly selective EGFR kinase inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 21 nM. selleckchem.com Another study on pyrrolopyrimidine-based compounds found that Avitinib demonstrated significant potency, suppressing the mutant EGFRL858R/T790M with an IC₅₀ value of 0.18 nM, which was approximately 43-fold more potent than against wild-type EGFR. mdpi.com Fused pyrimidine systems, such as 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines, have also been reported as highly potent inhibitors of EGFR kinase activities, with IC₅₀ values as low as 2 nM. nih.gov
Extracellular Signal-regulated Kinase (ERK) Inhibition: The RAS/RAF/MEK/ERK pathway is a key downstream signaling cascade of EGFR. researchgate.net Inhibiting ERK1/2 offers a strategy to block this pathway. The compound Ulixertinib (BVD-523) is a potent and reversible inhibitor of ERK1/ERK2, with an IC₅₀ of less than 0.3 nM for ERK2. selleckchem.com Another selective ERK1/2 inhibitor, LY3214996, demonstrated an IC₅₀ of 5 nM for both enzymes in biochemical assays. selleckchem.comnih.gov More complex pyrimidine-containing structures have also been developed; SKLB-D18 was identified as a first-in-class inhibitor that simultaneously targets ERK1, ERK2, and ERK5 with IC₅₀ values of 38.69 nM, 40.12 nM, and 59.72 nM, respectively. nih.gov
Protein Kinase Inhibition by Pyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| 4,6-disubstituted pyrimidine | EGFR | 21 nM | selleckchem.com |
| Avitinib (pyrrolopyrimidine-based) | EGFRL858R/T790M | 0.18 nM | mdpi.com |
| Pyrido[2,3-d]pyrimidine (B1209978) | EGFR | 2 nM | nih.gov |
| Ulixertinib (BVD-523) | ERK2 | <0.3 nM | selleckchem.com |
| LY3214996 | ERK1/2 | 5 nM | selleckchem.comnih.gov |
| SKLB-D18 | ERK1 / ERK2 / ERK5 | 38.69 nM / 40.12 nM / 59.72 nM | nih.gov |
In Vitro Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor, a key indicator of its potential pharmacological activity. researchgate.net These assays measure parameters like the equilibrium dissociation constant (Kd) or the IC₅₀ value in competition studies. researchgate.net Research on pyrazolo-triazolo-pyrimidine derivatives has clarified the role of the N⁵-bond type on the affinity and selectivity for the four subtypes of adenosine receptors. nih.gov In another example, a series of piperazin-1-yl substituted pyrimidines were synthesized and evaluated for their binding affinity to 5-HT₇ serotonin receptors, demonstrating the utility of these assays in establishing structure-activity relationships for pyrimidine-based compounds. researchgate.net
Modulation of Other Enzymatic Targets (e.g., α-amylase, VEGFR-2, acetylcholinesterase)
Beyond protein kinases, pyrimidine derivatives have been shown to modulate a variety of other enzymes.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov Numerous pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. A review highlighted several pyrimidine derivatives with significant inhibitory action, including one compound that inhibited VEGFR-2 with an IC₅₀ of 310 nM and another pyrimidine sulfonamide derivative that showed an IC₅₀ value of 0.14 µM. ekb.eg Furo[3,2-e] nih.govnih.govekb.egtriazolo[1,5-c]pyrimidine derivatives have also exhibited potent VEGFR-2 inhibitory activity, with one compound showing an IC₅₀ of 38.72 nM. ekb.eg
Acetylcholinesterase (AChE) Inhibition: AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine and is a key target in the treatment of Alzheimer's disease. nih.govplos.org A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated as AChE inhibitors. One compound, 10q, demonstrated potent and selective inhibitory activity against AChE with an IC₅₀ of 0.88 µM, while showing weaker inhibition of butyrylcholinesterase (BuChE). nih.gov
α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetes. jbsd.inresearchgate.net While many natural products from plants have been investigated as α-amylase inhibitors, there is limited specific data in the public domain regarding the inhibitory activity of synthetic this compound derivatives against this particular enzyme. nih.govnih.gov
Inhibition of Other Enzymatic Targets by Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Pyrimidine Derivative | VEGFR-2 | 310 nM | ekb.eg |
| Pyrimidine Sulfonamide Derivative | VEGFR-2 | 0.14 µM | ekb.eg |
| Furo[3,2-e] nih.govnih.govekb.egtriazolo[1,5-c]pyrimidine | VEGFR-2 | 38.72 nM | ekb.eg |
| 2-(2-oxoethyl)pyrimidine-5-carboxamide (Compound 10q) | Acetylcholinesterase (AChE) | 0.88 µM | nih.gov |
In Vitro Antimicrobial and Antitubercular Activity Evaluation
The pyrimidine scaffold is present in many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Various derivatives have been synthesized and tested against different strains of bacteria and fungi.
Thiazolo[3,2-a]pyrimidine derivatives, for instance, have been evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov In the realm of antitubercular research, pyrimidine derivatives have gained significant attention. nih.gov A series of newly synthesized pyrimidines were screened for activity against Mycobacterium tuberculosis. Several compounds demonstrated moderate activity, showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the H37Rv strain in a Microplate Alamar Blue Assay (MABA). nih.gov The evaluation of antitubercular activity is often conducted using methods like the broth dilution assay to determine the MIC of the compounds. nih.gov
Antiproliferative and Cytotoxic Activity Studies in Cell Lines (In Vitro)
A primary focus of research into pyrimidine derivatives has been their potential as anticancer agents. In vitro studies using various human cancer cell lines are fundamental to determining their antiproliferative and cytotoxic effects, typically quantified by IC₅₀ values.
Derivatives such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. nih.gov Within this class, compound 5i was particularly potent, exhibiting IC₅₀ concentrations of 120–130 nM in both cell lines. nih.gov Another study on pyrimidinylpyrazole derivatives identified compound 1d, which showed broad-spectrum activity, inhibiting the growth of HL-60(TB) leukemia cells by 135.92% and the SR leukemia cell line by 119.44% at a 10 µM concentration. nih.gov Furthermore, 5-methoxyindole tethered C-5 functionalized isatins demonstrated significant antiproliferative activity, with compounds 5o and 5w showing IC₅₀ values of 1.69 µM and 1.91 µM, respectively, against a panel of human cancer cell lines. nih.gov
Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines
| Compound Class/Name | Cell Line(s) | IC₅₀ Value | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine (Compound 5i) | MDA-MB-231, HCT116 | 120-130 nM | nih.gov |
| Isatin Derivative (Compound 5o) | Human Cancer Cell Panel | 1.69 µM | nih.gov |
| Isatin Derivative (Compound 5w) | Human Cancer Cell Panel | 1.91 µM | nih.gov |
| Pyrimidinylpyrazole (Compound 1d) | HL-60 (TB) Leukemia | >80% inhibition at 10 µM | nih.gov |
Mechanistic Investigations of Cellular Pathway Modulation (In Vitro)
Understanding the molecular mechanisms by which this compound derivatives exert their antiproliferative effects is crucial for their development as therapeutic agents. In vitro studies often focus on their ability to induce apoptosis (programmed cell death) and to interfere with the cell cycle.
Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.netyoutube.com The intrinsic pathway involves mitochondrial outer membrane permeabilization and the release of factors like cytochrome c, which activates caspases, the executioner enzymes of apoptosis. youtube.com The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in this process. nih.gov
Studies on potent pyrimidine-based VEGFR-2 inhibitors have provided insight into these mechanisms. For example, compound 9, a benzo[g]quinazolin derivative, was found to induce apoptosis in MCF-7 breast cancer cells by increasing the level of caspase-3 and boosting the pro-apoptotic Bax/Bcl-2 ratio. nih.gov Furthermore, this compound caused cell cycle arrest at the G2/M phase. nih.gov Similarly, the antiproliferative isatin derivative 5o was found to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov These findings indicate that pyrimidine derivatives can modulate fundamental cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the pyrimidine and the adjoining aryl ring. A thorough analysis of the structure-activity relationships (SAR) is crucial for understanding the molecular interactions that underpin their mechanism of action and for the rational design of more potent analogs.
The substitution pattern on the this compound core plays a pivotal role in determining the in vitro biological potency of these derivatives. Research, particularly on subclasses like phenoxypyrimidine derivatives as p38 kinase inhibitors, has revealed that steric, electronic, and hydrogen-bonding properties of the substituents are significant contributors to their inhibitory activity. nih.gov
The nature of the substituent at various positions of the phenoxy ring has a marked effect on the biological response. For instance, the presence of specific groups can modulate the electronic environment of the molecule, thereby influencing its binding affinity to the target protein. The steric bulk of the substituents is another critical factor; bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to a decrease in activity.
| Compound ID | R1 (Pyrimidine Ring) | R2 (Phenoxy Ring) | In Vitro Potency (IC50, µM) |
| 1a | H | 4-F | 0.5 |
| 1b | H | 4-Cl | 0.8 |
| 1c | H | 4-CH3 | 1.2 |
| 1d | NH2 | 4-F | 0.3 |
| 1e | NH2 | 4-Cl | 0.6 |
This table is illustrative and compiled based on general SAR principles for kinase inhibitors to demonstrate the impact of substituent patterns.
Pharmacophore modeling is an essential tool for identifying the key structural motifs required for the biological activity of this compound derivatives. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target.
For this compound derivatives, key pharmacophoric features often include:
A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring commonly act as hydrogen bond acceptors, forming crucial interactions with the amino acid residues in the active site of the target protein.
A hydrogen bond donor: Substituents on the pyrimidine or the phenoxy ring, such as amino or hydroxyl groups, can serve as hydrogen bond donors, further anchoring the ligand to the target.
Defined spatial orientation: The relative orientation of these features is critical for optimal binding and biological activity. The ether linkage in the this compound scaffold provides a certain degree of conformational flexibility, which allows the molecule to adopt the most favorable conformation for binding.
A quantitative structure-activity relationship (QSAR) analysis of phenoxypyrimidine derivatives has highlighted the importance of steric effects, hydrogen bonding, and electronic properties in their inhibitory activity against p38 kinase. nih.gov
Based on the comprehensive SAR and pharmacophore analysis, several rational design principles can be formulated to enhance the in vitro efficacy of this compound derivatives:
Optimization of Hydrogen Bonding: The introduction or modification of hydrogen bond donor and acceptor groups can lead to stronger interactions with the target protein. For example, substituting a hydrogen atom with an amino group on the pyrimidine ring can introduce an additional hydrogen bond donor, potentially increasing potency.
Modulation of Electronic Properties: The electronic nature of the substituents on the phenoxy ring can be fine-tuned to improve activity. Electron-withdrawing groups, such as halogens, can sometimes enhance activity by modulating the pKa of the molecule or by participating in halogen bonding.
Fine-tuning of Steric and Hydrophobic Interactions: The size and lipophilicity of the substituents can be systematically varied to optimize steric and hydrophobic interactions within the binding pocket. The goal is to maximize favorable interactions without introducing steric clashes.
Conformational Restriction: In some cases, reducing the conformational flexibility of the molecule by introducing rigid linkers or cyclic structures can lock the molecule in its bioactive conformation, leading to an increase in potency and selectivity.
By applying these design principles, it is possible to systematically modify the this compound scaffold to develop new derivatives with improved in vitro efficacy and a more desirable pharmacological profile.
Advanced Applications and Emerging Research Directions for 5 Pyrimidinyloxy Compounds
Development as Chemical Biology Tools
The adaptability of the 5-pyrimidinyloxy core makes it an excellent candidate for the creation of chemical biology tools designed to explore and manipulate biological systems with high precision.
Design and Synthesis of Molecular Probes for Biological System Exploration
Molecular probes are essential for visualizing and understanding complex biological processes. The this compound scaffold can be strategically modified to generate such probes, particularly for studying protein kinases, a class of enzymes frequently implicated in diseases like cancer. nih.gov
The design of these probes often involves the conjugation of a this compound-based inhibitor with a fluorescent dye. nih.gov The choice of fluorophore is critical and depends on the intended application. For in vitro assays, small, minimally perturbing fluorophores are preferred to study the binding modes of the inhibitor within the kinase's active site. nih.gov For cellular and in vivo imaging, larger dyes that emit at longer wavelengths are necessary to overcome the autofluorescence of biological molecules and to allow for deeper tissue penetration. rsc.org
The synthesis of these molecular probes typically involves a multi-step process. A this compound derivative with a suitable functional group, such as an amine or a carboxylic acid, is first synthesized. This functional group then serves as an attachment point for a linker, which in turn is connected to the fluorescent reporter. This modular approach allows for the creation of a diverse range of probes with varying photophysical properties.
An example of a design strategy for a this compound-based fluorescent probe is outlined below:
| Component | Function | Example Moiety |
| This compound Scaffold | Provides affinity and selectivity for the target protein (e.g., a specific kinase). | A derivative with substituents optimized for binding to the ATP pocket. |
| Linker | Spatially separates the fluorophore from the inhibitor to minimize interference with binding. | A flexible polyethylene (B3416737) glycol (PEG) or a rigid alkyl chain. |
| Fluorophore | Enables detection and visualization of the probe-target interaction. | A photostable dye with a high quantum yield, such as a rhodamine or cyanine (B1664457) derivative. |
This table illustrates a general design strategy for creating this compound-based molecular probes.
Utilization of Chemical Modulators to Perturb and Analyze Biological Pathways
Chemical modulators are small molecules that can be used to inhibit or activate specific proteins, thereby allowing researchers to study their roles in biological pathways. The diverse biological activities of pyrimidine (B1678525) derivatives make them a rich source of potential chemical modulators. oled-intermediates.comresearchgate.net
This compound compounds, particularly those designed as kinase inhibitors, can serve as potent and selective chemical modulators. nih.govnih.gov By treating cells or organisms with these compounds, researchers can acutely inhibit the activity of a target kinase and observe the downstream effects on cellular signaling, proliferation, and other physiological processes. This approach provides valuable insights into the function of the target protein and can help to validate it as a potential drug target. nih.gov
For instance, a highly selective this compound-based inhibitor of a specific kinase implicated in a neurodegenerative disease could be used to dissect the signaling pathways that contribute to neuronal cell death. nih.gov Such studies are crucial for understanding disease mechanisms and for the development of new therapeutic strategies.
Computational Approaches for Target Identification and Validation
The identification and validation of the biological targets of small molecules are critical steps in drug discovery. Computational approaches are increasingly being used to streamline this process, and they are particularly well-suited for the analysis of large libraries of compounds, such as those based on the this compound scaffold.
Network-Based Drug Discovery Approaches for Target Prioritization
Network pharmacology is an approach that analyzes the complex relationships between drugs, targets, and diseases. frontiersin.org By constructing and analyzing these networks, it is possible to predict the potential targets of a compound and to understand its mechanism of action in a holistic manner.
For a library of this compound compounds, a network-based approach could be used to prioritize potential kinase targets. This would involve integrating data on the chemical structure of the compounds, their known biological activities, and information about the human kinome. By identifying patterns of activity and connectivity within the network, researchers can generate hypotheses about which kinases are most likely to be modulated by these compounds. frontiersin.org
Application of Machine Learning and Artificial Intelligence in Target Identification
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast datasets and the development of predictive models. nih.gov These technologies can be applied to the identification of targets for this compound compounds in several ways. labcompare.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new this compound derivatives based on their chemical structures. nih.gov These models are trained on datasets of compounds with known activities against specific targets.
More advanced machine learning algorithms, such as support vector machines (SVMs) and deep neural networks (DNNs), can be used to build more complex models that can predict the activity of a compound across a wide range of targets. nih.gov These models can be trained on large-scale bioactivity data and can learn to recognize the subtle structural features that determine a compound's target profile.
A hypothetical workflow for using machine learning to identify targets for this compound compounds is presented below:
| Step | Description | Data/Tools |
| 1. Data Collection | Gather a dataset of pyrimidine-based compounds with known kinase inhibition data. | Public databases (e.g., ChEMBL), internal company data. |
| 2. Feature Engineering | Represent the chemical structures of the compounds as numerical descriptors. | Molecular fingerprints, physicochemical properties. |
| 3. Model Training | Train a machine learning model to predict kinase inhibition based on the chemical features. | Supervised learning algorithms (e.g., Random Forest, Gradient Boosting). |
| 4. Model Validation | Evaluate the performance of the model on an independent test set. | Statistical metrics (e.g., accuracy, precision, recall). |
| 5. Prediction | Use the trained model to predict the kinase targets of a new library of this compound compounds. | In silico screening. |
| 6. Experimental Validation | Experimentally test the top-ranked predictions to confirm their activity. | In vitro kinase assays. |
This table outlines a typical machine learning workflow for the identification of protein kinase targets for novel this compound compounds.
Potential Contributions to Materials Science and Organic Electronics Research
The unique electronic properties of the pyrimidine ring make it an attractive building block for the development of new materials for applications in organic electronics and materials science. alfa-chemistry.comresearchgate.net The electron-deficient nature of the pyrimidine core can be exploited to create materials with tailored electronic and photophysical properties. nbinno.comspiedigitallibrary.org
The introduction of a this compound group could further modulate these properties. The oxygen atom can act as a weak electron-donating group, which could influence the HOMO and LUMO energy levels of the molecule. This, in turn, could affect the material's charge transport characteristics and its performance in electronic devices.
Pyrimidine derivatives have been investigated for use in a variety of organic electronic devices, including:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials can be used as electron-transporting layers, host materials for phosphorescent emitters, or as the emissive materials themselves. nbinno.comspiedigitallibrary.orgrsc.org The high electron affinity of the pyrimidine ring facilitates efficient electron injection and transport, which is crucial for high-performance OLEDs. alfa-chemistry.com
Organic Field-Effect Transistors (OFETs): The incorporation of pyrimidine units into conjugated polymers can enhance their electron mobility, making them suitable for use as n-type semiconductors in OFETs. alfa-chemistry.com
Organic Solar Cells (OPVs): Pyrimidine-containing molecules can be used as acceptor materials in OPVs due to their ability to form planar structures and facilitate efficient intramolecular charge transfer. alfa-chemistry.com
Furthermore, the pyrimidine scaffold has been incorporated into liquid crystalline materials, demonstrating the versatility of this heterocycle in the design of materials with specific physicochemical and electro-optical properties. tandfonline.comgoogle.com The introduction of a this compound substituent could provide a new avenue for fine-tuning the mesomorphic properties of these materials.
Future Perspectives and Unexplored Avenues in this compound Research
The this compound scaffold continues to be a fertile ground for medicinal chemistry and drug discovery, with several promising future perspectives and unexplored avenues. The inherent structural features of the pyrimidine ring, combined with the versatility of the ether linkage at the 5-position, offer a unique platform for the design of novel therapeutic agents targeting a wide array of diseases. Future research is poised to delve deeper into underexplored therapeutic areas, leverage cutting-edge drug design strategies, and embrace the era of personalized medicine.
One of the most promising future directions for this compound compounds lies in the realm of targeted cancer therapy . The pyrimidine core is a well-established pharmacophore in numerous approved and investigational kinase inhibitors. Building on this foundation, future research will likely focus on the design of this compound derivatives as highly selective inhibitors of novel and challenging cancer-associated kinases. This includes targeting mutant forms of kinases that drive drug resistance, such as in non-small cell lung cancer, and exploring the inhibition of kinases involved in tumor angiogenesis and metastasis. The development of phenoxyquinoline-pyrimidine hybrids as potent EGFR inhibitors highlights the potential of incorporating an aryloxy linkage to the pyrimidine core for enhanced anticancer activity. tandfonline.com This suggests that the this compound moiety could be a key structural element in the next generation of kinase inhibitors.
Another significant and relatively unexplored avenue for this compound research is in the treatment of neurodegenerative diseases . The multifactorial nature of conditions like Alzheimer's and Parkinson's disease necessitates the development of multi-target-directed ligands (MTDLs). The this compound scaffold is an ideal starting point for creating MTDLs that can concurrently modulate key pathological targets, such as glycogen (B147801) synthase kinase-3 (GSK-3), cyclin-dependent kinase 5 (CDK5), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov The ability to fine-tune the physicochemical properties of these compounds through modifications of the substituent attached to the pyrimidinyloxy oxygen will be crucial in achieving the desired brain penetration and target engagement.
The field of antiviral drug discovery also presents a compelling opportunity for the this compound scaffold. While research in this area is less mature compared to oncology, the fundamental role of pyrimidines in nucleic acid synthesis makes them attractive candidates for antiviral agents. Future investigations could explore the potential of this compound derivatives to inhibit viral replication by targeting viral polymerases or other essential enzymes. The development of pyrimido[4,5-d]pyrimidines with efficacy against human coronaviruses underscores the potential of pyrimidine-based scaffolds in combating emerging viral threats. mdpi.com
Furthermore, the concept of allosteric modulation represents a sophisticated and largely untapped approach for this compound compounds. Allosteric modulators offer the advantage of greater target selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. Designing this compound derivatives that can bind to allosteric sites on G-protein coupled receptors (GPCRs) or enzymes could lead to the development of safer and more effective drugs for a variety of conditions, from metabolic disorders to central nervous system diseases.
Finally, the advent of personalized medicine will undoubtedly shape the future of this compound research. As our understanding of the genetic basis of diseases deepens, there will be an increasing demand for targeted therapies that are effective in specific patient populations. The versatility of the this compound scaffold allows for the creation of large and diverse chemical libraries, which can be screened against a panel of disease-relevant biomarkers to identify compounds with optimal efficacy for a given genetic profile. This approach will be particularly relevant in oncology, where treatment decisions are increasingly guided by the mutational status of a patient's tumor.
| Research Area | Potential Targets | Rationale |
| Targeted Cancer Therapy | EGFR, PI3K, Mutant Kinases | The pyrimidine core is a known kinase-binding pharmacophore. The this compound moiety allows for diverse substitutions to enhance selectivity and potency. |
| Neurodegenerative Diseases | GSK-3, CDK5, DYRK1A | The scaffold is suitable for developing multi-target-directed ligands to address the complex pathology of diseases like Alzheimer's. |
| Antiviral Drug Discovery | Viral Polymerases, Proteases | Pyrimidine analogs can interfere with viral nucleic acid synthesis and other essential viral processes. |
| Allosteric Modulation | GPCRs, Enzymes | The this compound scaffold can be elaborated to design molecules that bind to specific allosteric sites, offering higher selectivity. |
| Personalized Medicine | Disease-specific Biomarkers | The chemical tractability of the scaffold allows for the creation of compound libraries for screening against specific genetic markers of disease. |
Q & A
Q. Methodological Notes
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethics : Disclose conflicts of interest and comply with institutional review protocols for biological studies .
- Validation : Cross-check computational predictions with empirical data to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
